(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a conjugated system with a trifluoromethyl group, a nitro group, and a chloro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 3-nitrobenzaldehyde under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification methods, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the double bond.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced nitro compounds or saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-Selanediylbis(2-propenamides): A novel class of organoselenium compounds with high glutathione peroxidase-like activity.
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives: Compounds with significant antimicrobial and anticancer activities.
Uniqueness
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10ClF3N2O3 |
---|---|
Molecular Weight |
370.71 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-13-6-5-11(16(18,19)20)9-14(13)21-15(23)7-4-10-2-1-3-12(8-10)22(24)25/h1-9H,(H,21,23)/b7-4+ |
InChI Key |
RYZBSMPNOSGTHD-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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